N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC14788859
Molecular Formula: C16H20N4O2S2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N4O2S2 |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H20N4O2S2/c1-16(2,3)12-9-24-15(17-12)18-13(21)7-20-14(22)6-10-8-23-5-4-11(10)19-20/h6,9H,4-5,7-8H2,1-3H3,(H,17,18,21) |
| Standard InChI Key | RVOQODDTAXRBDL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
Introduction
Structural Overview
The compound contains two primary functional moieties:
-
Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. The tert-butyl group at position 4 provides steric bulk, which may influence biological activity and solubility.
-
Thiopyrano[4,3-c]pyridazinone Core: A fused bicyclic system with oxygen and sulfur atoms contributing to its electronic properties. The pyridazinone group is a known pharmacophore in drug design.
The acetamide linkage connects these two regions, providing flexibility and opportunities for hydrogen bonding in biological systems.
Synthesis
While specific synthetic pathways for this compound are not directly available in the provided references, similar structures suggest a multi-step synthesis involving:
-
Preparation of the Thiazole Derivative: Starting from commercially available precursors such as tert-butylamine and thioamides under cyclization conditions.
-
Formation of the Thiopyrano[4,3-c]pyridazinone Core: Likely through condensation reactions involving hydrazine derivatives and sulfur-containing diketones.
-
Coupling via Acetamide Bond Formation: Using reagents like acyl chlorides or carbodiimides to link the two components.
These steps would involve standard organic synthesis techniques such as refluxing, purification through recrystallization or chromatography, and characterization via spectroscopic methods (e.g., NMR, IR).
Analytical Characterization
To confirm the structure and purity of the compound:
-
NMR Spectroscopy: Proton (H) and carbon (C) NMR can verify functional groups and connectivity.
-
Mass Spectrometry (MS): Provides molecular weight confirmation.
-
Infrared Spectroscopy (IR): Identifies characteristic functional group vibrations (e.g., C=O stretch for acetamide).
-
X-ray Crystallography: If crystalline, this technique can provide definitive structural details.
Biological Relevance
Compounds with similar structural motifs have shown diverse biological activities:
-
Thiazole Derivatives:
-
Pyridazinone Derivatives:
While no direct studies on this specific compound were found, its structural features suggest it could be explored for:
-
Antimicrobial activity.
-
Enzyme inhibition in cancer or inflammatory pathways.
-
Drug design as a scaffold for further optimization.
Potential Applications
Given its structural complexity and pharmacophoric elements:
-
Medicinal Chemistry: The compound could serve as a lead molecule for designing drugs targeting enzymes or receptors.
-
Material Science: Its heterocyclic framework might find applications in organic electronics or catalysis.
-
Synthetic Chemistry: As a building block for creating more complex molecules.
Challenges and Future Directions
-
Synthetic Challenges:
-
Ensuring regioselectivity during thiazole formation.
-
Optimizing yields during multi-step synthesis.
-
-
Biological Testing:
-
Screening against bacterial strains or cancer cell lines to determine efficacy.
-
Docking studies to predict binding affinities with target proteins.
-
-
Structure Optimization:
-
Modifying substituents to enhance solubility or bioavailability.
-
Exploring analogs with different electronic or steric properties.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume